An In-Depth Technical Guide to the Chemical Properties of 2,7-Dimethyl-9H-carbazole
An In-Depth Technical Guide to the Chemical Properties of 2,7-Dimethyl-9H-carbazole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core chemical properties of 2,7-Dimethyl-9H-carbazole, a heterocyclic aromatic compound of interest in various fields, including organic electronics and medicinal chemistry. This document details its physicochemical characteristics, plausible synthetic routes, purification methods, and spectral data, presented in a format tailored for scientific and research applications.
Core Chemical and Physical Properties
2,7-Dimethyl-9H-carbazole is a solid aromatic amine with the molecular formula C₁₄H₁₃N.[1][2] Its structure consists of a central carbazole core with two methyl groups substituted at the 2 and 7 positions. This substitution pattern influences its electronic properties and solubility.[2]
| Property | Value | Source(s) |
| Molecular Formula | C₁₄H₁₃N | [1][2] |
| Molecular Weight | 195.26 g/mol | [2] |
| CAS Number | 18992-65-9 | [1][2] |
| Melting Point | 292 °C | [1] |
| Boiling Point (Predicted) | 383.0 ± 11.0 °C | [1] |
| Density (Predicted) | 1.158 ± 0.06 g/cm³ | [1] |
| Flash Point (Predicted) | 170.8 °C | [1] |
| Refractive Index (Predicted) | 1.712 | [1] |
| Solubility | Soluble in organic solvents | [2] |
| Physical Form | Solid | [2] |
Synthesis and Purification
Experimental Protocol: Synthesis via Cadogan-Sundberg Cyclization
This protocol describes a potential route to 2,7-Dimethyl-9H-carbazole starting from a suitably substituted 2-nitrobiphenyl precursor.
Step 1: Synthesis of 2-Nitro-4,4'-dimethylbiphenyl (Precursor)
A Suzuki-Miyaura cross-coupling reaction can be employed to synthesize the necessary precursor.
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Reactants: 2-Bromo-5-methylnitrobenzene and 4-methylphenylboronic acid.
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Catalyst: Palladium(II) acetate (Pd(OAc)₂) with a suitable phosphine ligand (e.g., Xantphos).
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Base: Cesium carbonate (Cs₂CO₃).
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Solvent: Anhydrous toluene or 1,4-dioxane.
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Procedure:
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To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add 2-bromo-5-methylnitrobenzene (1.0 mmol), 4-methylphenylboronic acid (1.2 mmol), cesium carbonate (2.0 mmol), palladium(II) acetate (0.02 mmol), and the phosphine ligand (0.04 mmol).
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Add anhydrous solvent (10 mL) via syringe.
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Heat the reaction mixture at 100-110 °C and monitor the reaction progress by thin-layer chromatography (TLC).
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Upon completion, cool the reaction mixture to room temperature, dilute with ethyl acetate, and filter through a pad of celite.
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Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel to yield 2-nitro-4,4'-dimethylbiphenyl.
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Step 2: Reductive Cyclization to 2,7-Dimethyl-9H-carbazole
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Reactant: 2-Nitro-4,4'-dimethylbiphenyl.
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Reducing/Cyclizing Agent: Triethyl phosphite (P(OEt)₃).
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Procedure:
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In a round-bottom flask, dissolve the 2-nitro-4,4'-dimethylbiphenyl (1.0 mmol) in an excess of triethyl phosphite.
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Heat the mixture at reflux (around 150-160 °C) under an inert atmosphere.
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Monitor the reaction by TLC until the starting material is consumed.
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After cooling, remove the excess triethyl phosphite under high vacuum.
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The crude product can then be purified.
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Purification Protocol
The crude 2,7-Dimethyl-9H-carbazole can be purified by the following methods:
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Column Chromatography:
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Stationary Phase: Silica gel.
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Mobile Phase: A non-polar/polar solvent system, such as a gradient of hexane and ethyl acetate. The optimal ratio should be determined by TLC analysis.
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Recrystallization:
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Solvent Selection: A solvent in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures (e.g., ethanol, toluene).
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Procedure: Dissolve the crude product in a minimal amount of the hot solvent, filter while hot to remove insoluble impurities, and allow the filtrate to cool slowly to induce crystallization. The purified crystals are then collected by filtration.
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Spectroscopic Characterization
The structure and purity of the synthesized 2,7-Dimethyl-9H-carbazole should be confirmed by standard spectroscopic methods.
Experimental Protocols for Characterization
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H and ¹³C NMR spectra should be recorded on a spectrometer operating at a frequency of 300 MHz or higher.
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Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
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Analysis: The ¹H NMR spectrum is expected to show signals for the aromatic protons and the methyl protons, with characteristic chemical shifts and coupling patterns. The ¹³C NMR will show distinct signals for the aromatic and methyl carbons.
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Fourier-Transform Infrared (FT-IR) Spectroscopy:
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Sample Preparation: The spectrum can be obtained using a KBr pellet or as a thin film.
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Analysis: The IR spectrum should display characteristic absorption bands for the N-H stretching of the carbazole amine (around 3400 cm⁻¹), aromatic C-H stretching (above 3000 cm⁻¹), and C-C stretching in the aromatic region (around 1450-1600 cm⁻¹).
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Mass Spectrometry (MS):
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Technique: Electron Ionization (EI) or Electrospray Ionization (ESI).
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Analysis: The mass spectrum should show the molecular ion peak (M⁺) corresponding to the molecular weight of 2,7-Dimethyl-9H-carbazole (m/z = 195.26).
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Potential Biological Activity and Signaling Pathways
While specific studies on the biological activity of 2,7-Dimethyl-9H-carbazole are limited, other carbazole derivatives have been reported to exhibit a range of biological effects, including anticancer and antimicrobial activities.[3] Some carbazole compounds have been shown to modulate key cellular signaling pathways. For instance, certain derivatives can inhibit the PI3K/Akt/mTOR pathway , which is crucial for cell survival, proliferation, and apoptosis.[3]
Visualizations
Caption: Synthetic and purification workflow for 2,7-Dimethyl-9H-carbazole.
